Vestipitant Mesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vestipitantmesylat ist ein niedermolekulares Medikament, das von GlaxoSmithKline entwickelt wurde. Es wirkt als selektiver Antagonist des Neurokinin-1-Rezeptors. Diese Verbindung wurde auf ihre potenzielle Verwendung als Antiemetikum, Anxiolytikum und zur Behandlung von Erkrankungen wie Tinnitus und Schlaflosigkeit untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Vestipitantmesylat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Piperazinderivate beinhalten. Zu den wichtigsten Schritten gehören die Bildung des Piperazinrings und die Einführung verschiedener Substituenten, um die gewünschte chemische Struktur zu erreichen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung des Piperazinrings.

- Einführung der Fluor- und Methylgruppen am Phenylring.

- Kopplung des Piperazinderivats mit der trifluormethylsubstituierten Phenylethylgruppe .

Industrielle Produktionsmethoden

Die industrielle Produktion von Vestipitantmesylat beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dazu gehört die Auswahl geeigneter Lösungsmittel, Katalysatoren und Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Kristallisation und Chromatographie umfassen, um Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Vestipitantmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Einführung von Fluor- und Methylgruppen am Phenylring.

Kopplungsreaktionen: Bildung des Piperazinrings und Kopplung mit der trifluormethylsubstituierten Phenylethylgruppe.

Häufige Reagenzien und Bedingungen

Reagenzien: Fluor- und methylsubstituierte Phenylderivate, trifluormethylsubstituierte Phenylethylgruppe, Piperazinderivate.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Vestipitantmesylat, das sich durch seine hohe Affinität zum Neurokinin-1-Rezeptor und seine potenziellen therapeutischen Anwendungen auszeichnet .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Piperazinderivaten verwendet.

Biologie: Auf seine Rolle bei der Modulation der Neurokinin-1-Rezeptoraktivität und seine Auswirkungen auf verschiedene biologische Prozesse untersucht.

Medizin: Als potenzielle Behandlung für Erkrankungen wie postoperative Übelkeit und Erbrechen, Angstzustände, Depressionen, Tinnitus und Schlaflosigkeit untersucht. .

Wirkmechanismus

Vestipitantmesylat übt seine Wirkung aus, indem es selektiv den Neurokinin-1-Rezeptor antagonisiert. Dieser Rezeptor ist an der Regulation verschiedener physiologischer Prozesse beteiligt, darunter Schmerzempfindung, Stressreaktion und Emesis. Durch Blockierung der Aktivität des Neurokinin-1-Rezeptors kann Vestipitantmesylat Symptome lindern, die mit Erkrankungen wie Übelkeit, Angstzuständen und Schlaflosigkeit verbunden sind .

Wissenschaftliche Forschungsanwendungen

Antiemetic Applications

Vestipitant mesylate has been primarily developed as an antiemetic agent. It is currently in phase II clinical trials for the treatment of postoperative nausea and vomiting. The efficacy of NK1 receptor antagonists in reducing nausea and vomiting related to chemotherapy has been well-documented, and vestipitant is positioned to contribute to this therapeutic area.

- Clinical Trials : A study indicated that vestipitant effectively reduced the incidence of nausea and vomiting in patients undergoing surgery, showcasing its potential as a reliable antiemetic agent .

Anxiolytic Effects

Research has highlighted the anxiolytic properties of this compound. As an NK1 receptor antagonist, it may help alleviate anxiety symptoms by modulating neurokinin signaling pathways.

- Clinical Findings : In a study focusing on anxiety disorders, vestipitant demonstrated significant reductions in anxiety levels compared to placebo, suggesting its utility in treating anxiety-related conditions .

Treatment for Insomnia

Vestipitant has been evaluated for its effects on sleep maintenance in patients with primary insomnia. The compound was found to improve total sleep time and reduce wake after sleep onset.

- Efficacy Data : In a double-blind study, patients taking vestipitant experienced improved sleep quality without next-day cognitive impairment. Specifically, total sleep time increased significantly, indicating its potential as a treatment for insomnia .

Tinnitus Management

Another notable application of this compound is in the management of tinnitus. Clinical trials are exploring the effectiveness of vestipitant alone or in combination with paroxetine for reducing tinnitus loudness and annoyance.

- Current Research : Ongoing studies are assessing the impact of vestipitant on tinnitus symptoms, with preliminary results suggesting potential benefits .

Pharmacological Characterization

This compound is recognized as one of the most potent and selective NK1 receptor antagonists discovered to date. Its pharmacokinetic properties support its therapeutic applications across various conditions.

- Mechanism of Action : By blocking NK1 receptors, vestipitant interferes with the action of substance P, a neuropeptide involved in pain perception and stress response, which underlies its effectiveness in treating nausea, anxiety, and insomnia .

Safety Profile and Side Effects

The safety profile of vestipitant has been evaluated across multiple studies. Adverse events reported include headache and gastrointestinal disturbances; however, these were generally mild and comparable to placebo groups.

Wirkmechanismus

Vestipitant mesylate exerts its effects by selectively antagonizing the neurokinin 1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and emesis. By blocking the activity of the neurokinin 1 receptor, this compound can alleviate symptoms associated with conditions such as nausea, anxiety, and insomnia .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Aprepitant

- Casopitant

- Fosaprepitant

- L-733,060

- Maropitant

Einzigartigkeit

Vestipitantmesylat zeichnet sich durch seine hohe Selektivität und Potenz als Neurokinin-1-Rezeptor-Antagonist aus. Es hat in klinischen Studien für verschiedene Erkrankungen vielversprechende Ergebnisse gezeigt, mit einem guten Sicherheitsprofil und minimalen Nebenwirkungen. Seine Fähigkeit, den Schlaf zu verbessern und Angstzustände zu reduzieren, ohne zu kognitiven Beeinträchtigungen am nächsten Tag zu führen, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Vestipitant mesylate, also known as GW597599, is a selective neurokinin-1 (NK1) receptor antagonist that has been investigated for various therapeutic applications, including the treatment of postoperative nausea and vomiting, anxiety, depression, and insomnia. This article provides a comprehensive overview of its biological activity, supported by clinical findings and relevant research data.

Vestipitant acts primarily by blocking the NK1 receptor, which is activated by substance P (SP), a neuropeptide involved in pain perception, inflammation, and stress responses. The antagonism of NK1 receptors by vestipitant leads to several biological effects:

- Reduction in Anxiety and Depression : Studies have indicated that NK1 receptor antagonists can alleviate anxiety and depressive symptoms by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

- Anti-emetic Effects : Vestipitant has shown efficacy in preventing nausea and vomiting associated with chemotherapy and postoperative conditions, likely due to its action on the central nervous system's emetic pathways .

Insomnia Treatment

A pivotal study evaluated vestipitant's efficacy in patients with primary insomnia. Key findings include:

- Improved Sleep Maintenance : Patients treated with vestipitant exhibited significant reductions in wake after sleep onset (WASO) and increased total sleep time (TST) compared to placebo. Specifically, on nights 1/2, the ratio for WASO was 0.76 (P = 0.001) and TST improved significantly (P < 0.0001) compared to placebo .

- Cognitive Safety : No significant next-day cognitive impairment was observed in patients receiving vestipitant, indicating a favorable safety profile for long-term use .

Anxiety and Depression

Vestipitant has been investigated for its potential antidepressant properties. In preclinical models, it demonstrated the ability to potentiate the effects of traditional antidepressants like fluoxetine by enhancing serotonin levels in key brain regions . However, clinical trials have yielded mixed results regarding its efficacy in treating major depressive disorder.

Pharmacokinetics

The pharmacokinetics of vestipitant have been characterized through various studies:

- Bioavailability : Following oral administration, vestipitant achieves approximately 90% NK1 receptor occupancy at a dose of 15 mg .

- Half-life : The drug exhibits a half-life conducive to once-daily dosing, which is beneficial for chronic conditions such as anxiety and insomnia.

Side Effects

Common side effects reported in clinical trials include:

These side effects were generally mild and comparable to those observed with placebo treatments.

Research Findings Summary Table

Case Studies

Several case studies highlight the clinical application of vestipitant:

- Postoperative Nausea : A study involving patients undergoing surgery demonstrated that those receiving vestipitant had significantly lower rates of postoperative nausea compared to controls.

- Chronic Insomnia Management : In a cohort study focusing on chronic insomnia patients, long-term administration of vestipitant resulted in sustained improvements in sleep quality without significant adverse effects.

Eigenschaften

CAS-Nummer |

334476-64-1 |

|---|---|

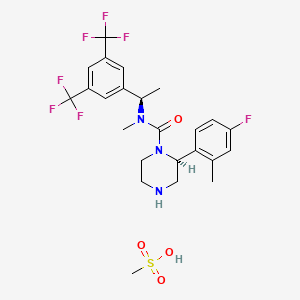

Molekularformel |

C24H28F7N3O4S |

Molekulargewicht |

587.6 g/mol |

IUPAC-Name |

(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C23H24F7N3O.CH4O3S/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30;1-5(2,3)4/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3;1H3,(H,2,3,4)/t14-,20-;/m1./s1 |

InChI-Schlüssel |

BHECXGHXWKHZOY-DXPOFMJKSA-N |

SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |

Isomerische SMILES |

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |

Kanonische SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |

Key on ui other cas no. |

334476-64-1 |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.